3-(2-Methyl-tetrazol-5-yl)-benzaldehyde 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 179056-01-0
VCID: VC11672833
InChI: InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3
SMILES: CN1N=C(N=N1)C2=CC=CC(=C2)C=O
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde

CAS No.: 179056-01-0

Cat. No.: VC11672833

Molecular Formula: C9H8N4O

Molecular Weight: 188.19 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde - 179056-01-0

Specification

CAS No. 179056-01-0
Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
IUPAC Name 3-(2-methyltetrazol-5-yl)benzaldehyde
Standard InChI InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3
Standard InChI Key URGXMMSFJZEXDL-UHFFFAOYSA-N
SMILES CN1N=C(N=N1)C2=CC=CC(=C2)C=O
Canonical SMILES CN1N=C(N=N1)C2=CC=CC(=C2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (C₉H₇N₃O) consists of a benzene ring linked to a tetrazole group at the para position relative to the aldehyde functional group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is substituted with a methyl group at the second position. This configuration enhances the compound’s stability and influences its electronic properties, as the tetrazole’s aromaticity and high nitrogen content promote strong dipole interactions .

Key Structural Parameters:

  • Molecular Formula: C₉H₇N₃O

  • Molecular Weight: 173.17 g/mol

  • IUPAC Name: 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde

Physicochemical Properties

While experimental data for this specific compound are sparse, properties can be inferred from analogs such as 3-(2H-tetrazol-5-yl)-pyridine (CAS 3250-74-6), which shares a similar tetrazole-substituted aromatic system :

PropertyValue (Analog)Predicted for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Density1.388 g/cm³~1.35–1.40 g/cm³
Melting Point240°C200–220°C
Boiling Point379.4°C350–370°C
LogP0.260.8–1.2
Water SolubilityLowModerately soluble in polar aprotic solvents

The methyl group on the tetrazole ring likely increases hydrophobicity compared to non-methylated analogs, as evidenced by the higher predicted LogP .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via cycloaddition or substitution reactions, leveraging strategies reported for related tetrazole derivatives.

One-Pot Multicomponent Reaction

A method adapted from the synthesis of 5-substituted 1H-tetrazoles involves the condensation of 3-formylbenzoic acid derivatives with methylamine and sodium azide :

Reaction Scheme:
3-Formylbenzaldehyde+CH3NH2+NaN3ZnCl23-(2-Methyl-tetrazol-5-yl)-benzaldehyde\text{3-Formylbenzaldehyde} + \text{CH}_3\text{NH}_2 + \text{NaN}_3 \xrightarrow{\text{ZnCl}_2} \text{3-(2-Methyl-tetrazol-5-yl)-benzaldehyde}

Conditions:

  • Catalyst: Zinc chloride (10 mol%)

  • Solvent: THF/H₂O (4:1 v/v)

  • Temperature: Reflux (80°C)

  • Yield: 55–70% (estimated)

This route mirrors the protocol used for 3-(tetrazol-5-yl)-2-iminocoumarins, where zinc chloride facilitates the [2+3] cycloaddition between nitriles and azides .

Post-Functionalization of Benzaldehyde Derivatives

An alternative approach involves the alkylation of preformed tetrazole rings. For example, 5-(3-bromophenyl)tetrazole can undergo nucleophilic substitution with methyl iodide to introduce the methyl group, followed by oxidation to yield the aldehyde .

Spectroscopic Characterization

NMR Analysis

The ¹H NMR spectrum of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde is expected to exhibit:

  • A singlet at δ 10.1 ppm for the aldehyde proton.

  • Aromatic protons as multiplets between δ 7.5–8.2 ppm.

  • A singlet at δ 4.0 ppm for the methyl group on the tetrazole.

¹³C NMR would show signals at:

  • δ 192 ppm (aldehyde carbonyl).

  • δ 150–160 ppm (tetrazole carbons).

  • δ 20–25 ppm (methyl carbon).

These predictions align with data for 3-(tetrazol-5-yl)-2-iminocoumarins, where tetrazole carbons resonate near δ 150 ppm .

IR and UV-Vis Profiles

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch of tetrazole).

  • UV-Vis: λmax ≈ 270–290 nm due to π→π* transitions in the aromatic and tetrazole systems .

Biological and Material Applications

Molecular Docking Insights

Docking studies with kinase CSNK2A1 revealed that methoxy-substituted tetrazoles (e.g., compound 4c) exhibit binding energies as low as −6.87 kcal/mol . The aldehyde group in 3-(2-methyl-tetrazol-5-yl)-benzaldehyde could form hydrogen bonds with active-site residues, enhancing affinity.

Materials Science Applications

The compound’s dual functionality (aldehyde + tetrazole) makes it a candidate for:

  • Coordination polymers: Tetrazoles act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺).

  • Photoluminescent materials: Conjugation between the aldehyde and tetrazole may enable tunable emission properties.

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